molecular formula C9H6ClN3 B1279729 2-Chloro-4-(pyridin-3-yl)pyrimidine CAS No. 483324-01-2

2-Chloro-4-(pyridin-3-yl)pyrimidine

Cat. No.: B1279729
CAS No.: 483324-01-2
M. Wt: 191.62 g/mol
InChI Key: MGQROXOMFRGAOY-UHFFFAOYSA-N
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Description

2-Chloro-4-(pyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(pyridin-3-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair . By inhibiting DHFR, this compound can disrupt the folate metabolism pathway, leading to antiproliferative effects on rapidly dividing cells.

Additionally, this compound has been found to interact with various receptor sites, including serotonin receptors. The hydrophobic character of the substituents in the pyrimidine ring enhances its binding affinity with these receptors, potentially modulating neurotransmitter signaling pathways . The nature of these interactions involves both hydrophobic and electrostatic forces, contributing to the compound’s overall biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in the regulation of inflammatory responses and cell proliferation . By inhibiting these transcription factors, this compound can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects.

Furthermore, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes. For example, this compound can inhibit the activity of cyclooxygenase enzymes, leading to a decrease in the production of prostaglandins, which are lipid mediators involved in inflammation and pain . These cellular effects highlight the potential therapeutic applications of this compound in treating inflammatory and proliferative disorders.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the active site. For instance, the binding of this compound to the active site of dihydrofolate reductase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent the reduction of dihydrofolate .

In addition to enzyme inhibition, this compound can also modulate receptor activity by binding to specific receptor sites. The interaction with serotonin receptors, for example, involves the formation of electrostatic and hydrophobic interactions that enhance the binding affinity of the compound . These molecular interactions contribute to the overall pharmacological effects of this compound, including its anti-inflammatory and antiproliferative properties.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.

In vivo studies have also demonstrated that the effects of this compound can vary over time, depending on the dosage and duration of exposure. Long-term exposure to high doses of this compound has been associated with toxic effects on certain cell types, highlighting the importance of optimizing dosage regimens for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine the optimal dosage for therapeutic use. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of enzyme activity and greater anti-inflammatory effects . At very high doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the folate metabolism pathway and the arachidonic acid pathway. The inhibition of dihydrofolate reductase by this compound disrupts the folate metabolism pathway, leading to reduced synthesis of tetrahydrofolate and subsequent inhibition of DNA synthesis . This metabolic disruption is particularly relevant in rapidly dividing cells, such as cancer cells, where the demand for nucleotides is high.

Additionally, this compound can affect the arachidonic acid pathway by inhibiting cyclooxygenase enzymes, resulting in decreased production of prostaglandins . This inhibition contributes to the compound’s anti-inflammatory effects and highlights its potential as a therapeutic agent for inflammatory disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties and interactions with transporters and binding proteins. This compound is known to interact with various transporters, including organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within cells . The binding of this compound to plasma proteins also affects its distribution and bioavailability, with higher binding affinity leading to prolonged circulation time and enhanced therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific cellular compartments, including the nucleus and mitochondria . The targeting of this compound to the nucleus is facilitated by nuclear localization signals, which direct the compound to the site of action where it can interact with nuclear enzymes and transcription factors. Similarly, the localization to mitochondria allows this compound to influence mitochondrial function and energy metabolism, further contributing to its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-pyridylboronic acid under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(pyridin-3-yl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like amines or thiols in the presence of a base.

    Coupling Reactions: Utilize palladium catalysts and bases such as potassium carbonate.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.

    Coupling Products: More complex heterocyclic compounds can be formed through additional coupling reactions.

Scientific Research Applications

2-Chloro-4-(pyridin-3-yl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(pyridin-3-yl)pyrimidine is unique due to its dual pyridine and pyrimidine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2-chloro-4-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-9-12-5-3-8(13-9)7-2-1-4-11-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQROXOMFRGAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473090
Record name 2-Chloro-4-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483324-01-2
Record name 2-Chloro-4-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-(pyridin-3-yl)pyrimidine
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Synthesis routes and methods I

Procedure details

Nitrogen was bubbled through a solution of 2,4-dichloropyrimidine (1 eq) in tetrahydrofuran and water (3:1) for 0.5 h. Bis(diphenylphosphino)ferrocene Palladium(II)chloride (0.05 eq) followed by pyridine-3-boronic acid (1 eq) and sodium carbonate (3 eq) was added and the mixture was heated to 60° C. for 16 h under nitrogen. The reaction mixture was concentrated and partitioned between ethyl acetate and water. The organic layer was washed with brine and dried with sodium sulfate and concentrated. Purification on silica gel gave 2-chloro-4-(3-pyridyl)pyrimidine. MS: MH+=190.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of butyllithium (1.6M in hexanes, 9.7 ml, 16 mmol) in 25 ml of anhydrous ether at −78° C. was added 3-bromopyridine (1.5 ml, 16 mmol) over 5 min. The resulting mixture was stirred at −75° C. for 1 h. A suspension of 2-chloropyrimidine (1.8 g, 16 mmol) in 15 ml of ether was then added in portions over 8 min. The resulting suspension was stirred for 30 min at −30° C. and allowed to warm to 0° C. for 1 h. The reaction was quenched with water (0.5 ml, 1.5 eq.) in THF (5 ml) and then 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (3.8 g, 17 mmol) in THF (12 ml) was added. The resulting suspension was stirred at RT for 15 min, then cooled to 0° C. Hexane (13 mL) was added followed by 0° C. solution of NaOH (12 ml, 3N). The suspension was stirred at 0° C. for 5 min, 50 ml of water was added and the layers were separated. The organic layer was dried (Na2SO4) and concentrated in vacuo. The crude product was dissolved in DCM and chromatographed through a Redi-Sep® pre-packed silica gel column (120 g), eluting with a gradient of 20% to 65% EtOAc in hexane, to provide 2-chloro-4-(pyridin-3-yl)pyrimidine as off-white solid. Found M+H+=192, 194
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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